

Application Note: Synthesis Pathways for Indinavir and Deuterated Internal Standards

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Compound of Interest

Compound Name:	Indinavir
CAS No.:	180683-37-8
Cat. No.:	B613815

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Introduction & Scope

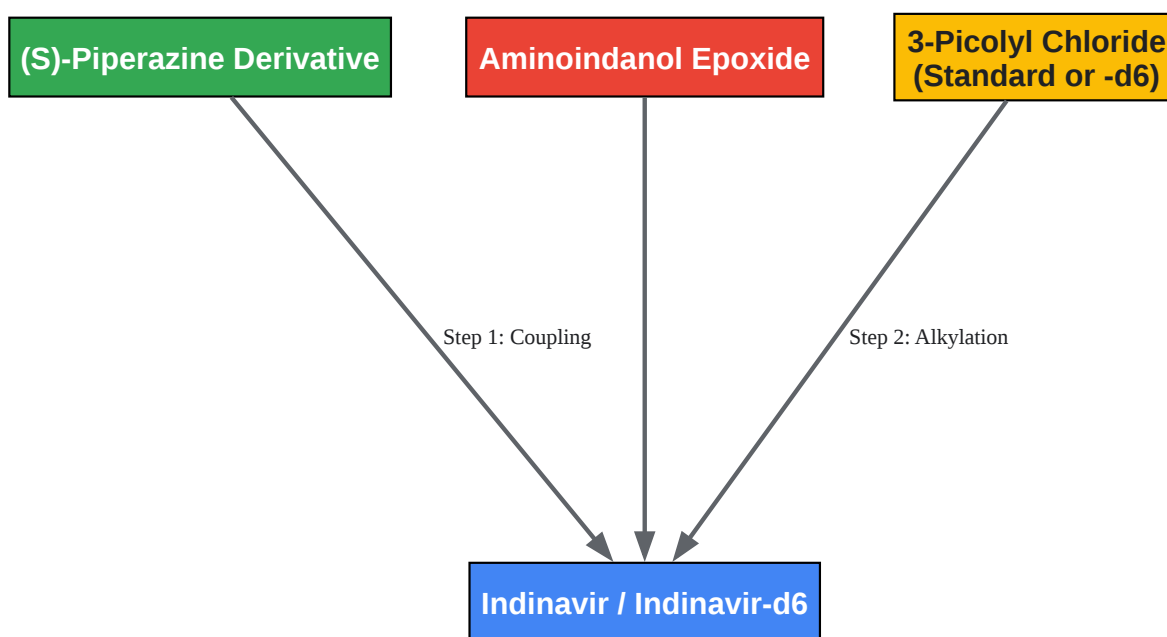
Indinavir (Crixivan®) is a highly potent human immunodeficiency virus type 1 (HIV-1) protease inhibitor. Due to its narrow therapeutic index and susceptibility to high pharmacokinetic variability, therapeutic drug monitoring (TDM) via LC-MS/MS has become a clinical standard for optimizing patient dosing[1]. Accurate quantification of **Indinavir** in complex biological matrices (like plasma) requires a stable isotopically labeled internal standard (SIL-IS) to correct for matrix effects, ionization suppression, and extraction losses[2].

This application note details the convergent synthetic pathways for both the active pharmaceutical ingredient (API) **Indinavir** and its deuterated analog, **Indinavir-d6**, providing researchers with field-proven methodologies and mechanistic insights.

Retrosynthetic Strategy & Mechanistic Rationale

Indinavir's molecular architecture is specifically designed to mimic the transition state of the phenylalanine-proline peptide bond cleaved by the HIV-1 protease enzyme. The synthesis is highly convergent, relying on the assembly of three primary building blocks:

- The Chiral Epoxide (Isostere Core): Derived from (-)-cis-1-aminoindan-2-ol, this fragment provides the critical hydroxyl group that interacts with the catalytic aspartate residues of the protease[3].
- The Chiral Piperazine: Acts as a rigid scaffold to orient the binding moieties perfectly into the protease's S1 and S2 pockets[4].
- The 3-Picolyl Group: Enhances aqueous solubility and provides additional binding interactions. For the internal standard, this is the optimal site for deuterium incorporation (using 3-picolyl-d6 chloride) because it is metabolically stable and avoids deuterium-hydrogen back-exchange during LC-MS/MS analysis[2].



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Convergent retrosynthetic assembly of **Indinavir** and **Indinavir-d6**.

Experimental Protocols: Synthesis of Indinavir

Expertise & Experience Note: The coupling of the epoxide and piperazine fragments is highly stereospecific. The epoxide ring opening occurs regioselectively at the less sterically hindered terminal carbon, driven by the nucleophilicity of the secondary amine on the piperazine ring.

Protocol A: Synthesis of the Chiral Piperazine Fragment[4]

- Amidation: React pyrazine-2-carboxylic acid with tert-butylamine using EDC/HOBt coupling reagents in DMF to yield N-tert-butylpyrazine-2-carboxamide.
- Hydrogenation: Subject the intermediate to catalytic asymmetric hydrogenation using [(R)-BINAP(COD)Rh]TfO in methanol under H₂ pressure to reduce the pyrazine ring to a piperazine. Causality: Using a chiral rhodium catalyst directly establishes the (S)-stereocenter in >99% ee, bypassing the need for wasteful downstream chiral resolution.
- Protection: Protect the primary amine functionality sequentially with Boc and Cbz groups, followed by selective deprotection to yield the mono-protected (S)-piperazine-2-tert-butylcarboxamide[3].

Protocol B: Synthesis of the Aminoindanol Epoxide[3]

- Allylation: Treat protected (-)-cis-1-aminoindan-2-ol with LiHMDS and allyl bromide at -78°C. Causality: The ultra-low temperature and bulky strong base ensure stereoselective allylation (typically 96:4 diastereomeric ratio) by directing the electrophilic attack away from the sterically hindered indane system.
- Epoxidation: Convert the resulting olefin to an iodohydrin using N-chlorosuccinimide (NCS) and NaI, followed by treatment with sodium methoxide to close the epoxide ring, yielding the critical epoxide isostere.

Protocol C: Final Assembly (Coupling & Alkylation)[3],[4]

- Epoxide Opening: Dissolve the chiral piperazine intermediate and the epoxide fragment in isopropanol. Heat to reflux (approx. 80°C) for 12 hours.

- Self-Validating Step: Monitor the reaction via TLC or LC-MS; the complete disappearance of the epoxide mass/spot indicates successful and complete ring opening.
- Deprotection: Cool the mixture and add aqueous HCl to concomitantly remove the Boc and acetonide protecting groups.
- N-Alkylation: Neutralize the solution with NaOH. Add 3-picolyl chloride hydrochloride and triethylamine in DMF. Stir at room temperature until complete. Purify via column chromatography to yield **Indinavir** base.

Synthesis of Indinavir-d6 (Stable Isotope Internal Standard)

For LC-MS/MS bioanalysis, an internal standard must exhibit identical chromatographic retention times and extraction recoveries to the target analyte while maintaining a sufficient mass shift ($\geq +3$ Da) to prevent isotopic interference from the natural heavy isotopes (^{13}C , ^{15}N) of the analyte[2].

Protocol D: Deuterium Incorporation

The synthesis of **Indinavir**-d6 follows the exact pathway as Protocol C, with one critical substitution in the final N-alkylation step:

- Reagent Substitution: Replace standard 3-picolyl chloride with 3-picolyl-d6 chloride (pyridine ring-d4, methylene-d2).
- Reaction Dynamics:Causality: The kinetic isotope effect (KIE) of the deuterated methylene group during the $\text{S}_{\text{N}}2$ alkylation is negligible. Therefore, reaction times, temperatures, and yields remain identical to the unlabeled synthesis, requiring no protocol optimization.
- Validation: The final **Indinavir**-d6 product will exhibit a +6 Da mass shift (m/z 614.4 \rightarrow 620.4 $[\text{M}+\text{H}]^+$). This +6 shift is optimal, as it completely clears the M+1 to M+3 natural isotopic envelope of unlabeled **Indinavir**, ensuring absolute quantitative accuracy in TDM assays[1].

Quantitative Data & Yield Summaries

The following table summarizes the expected yields and stereochemical purities for the optimized convergent synthesis based on established literature[3],[4].

Synthetic Step	Substrates / Reagents	Yield (%)	Enantiomeric Excess (ee%) / d.r.
Asymmetric Hydrogenation	Pyrazine amide, [(R)-BINAP(COD)Rh]TfO	96%	>99% ee
Stereoselective Allylation	Aminoindanol deriv., LiHMDS, Allyl-Br	94%	96:4 d.r.
Epoxide Formation	Olefin, NCS/NaI, then NaOMe	72%	98:2 d.r.
Epoxide Opening (Coupling)	Epoxide + Piperazine fragment, iPrOH	85%	N/A (Stereochemical centers retained)
Final N-Alkylation (Indinavir)	Coupled intermediate, 3-Picolyl chloride	71%	>99% ee
Final N-Alkylation (Indinavir-d6)	Coupled intermediate, 3-Picolyl-d6 chloride	69-71%	>99% ee

References

- Syntheses of FDA Approved HIV Protease Inhibitors - PMC - NIH. [3](#)
- Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients - Benchchem. [4](#)
- Canine orosomucoid (alpha-1 acid glycoprotein) variants and their influence on drug plasma protein binding - PMC - NIH. [1](#)
- Isotope-labeled Protease & Enzyme Inhibitors for Bioanalysis - Alfa Chemistry. [2](#)

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